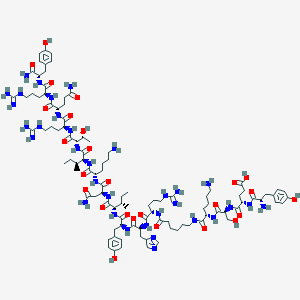
羟基阿特拉津
描述
Hydroxyatrazine Description
Hydroxyatrazine is a degradation product of atrazine, a widely used herbicide. It is formed through various processes, including oxidative degradation by hydroxyl radicals, photolysis, and microbial action in soil and water environments . The presence of hydroxyatrazine in the environment is of interest due to its potential effects on ecosystems and its role in the fate of atrazine contamination .
Synthesis Analysis
The synthesis of hydroxyatrazine can occur through different pathways. One such pathway involves the electrocatalytic generation of hydroxyl radicals, which can degrade atrazine to hydroxyatrazine among other products . Another study reported the rapid hydroxylation of atrazine to hydroxyatrazine using sodium thiosulfate under acidic conditions, which involves nucleophilic substitution and subsequent hydrolysis reactions . These studies highlight the various chemical processes that can lead to the formation of hydroxyatrazine in contaminated environments.
Molecular Structure Analysis
Hydroxyatrazine has a similar molecular structure to atrazine, with the primary difference being the substitution of a hydroxyl group for the chlorine atom on the triazine ring . This structural change is significant as it alters the compound's interaction with the environment, particularly with humic substances, where it can form electron-transfer complexes .
Chemical Reactions Analysis
The chemical reactions leading to the formation of hydroxyatrazine involve the replacement of the chlorine atom in atrazine with a hydroxyl group. This can occur through direct photolysis, nitrate-mediated hydroxy radical processes, or through the action of thiosulfate under acidic conditions . The interaction mechanisms of atrazine and hydroxyatrazine with humic substances have been studied, demonstrating the formation of electron-transfer complexes and highlighting the role of hydrophobic interactions .
Physical and Chemical Properties Analysis
Hydroxyatrazine's physical and chemical properties are influenced by its molecular structure. It is known to form strong adsorption complexes with humic acids, which may contribute to its retention in soils and affect its mobility in the environment . The degradation of atrazine to hydroxyatrazine and other metabolites has been observed in various studies, with hydroxyatrazine often being a stable end product that does not degrade further under certain conditions . The detection of hydroxyatrazine and its quantification in environmental samples have been achieved through advanced analytical methods, including high-performance liquid chromatography and mass spectrometry .
科学研究应用
生物降解和植物修复
羟基阿特拉津是除草剂阿特拉津的代谢产物,是致力于解毒受污染环境的研究工作的核心。已经开发了表达改良的细菌阿特拉津氯羟化酶基因(atzA)的转基因植物,用于将阿特拉津脱氯化并解毒为羟基阿特拉津。这一过程发生在各种植物部位,包括叶子、茎和根部,展示了基因工程植物在修复受阿特拉津污染的土壤和水体中的潜力 (Wang et al., 2005)。
水处理中的酶去除
已经探索了基于酶的技术来去除受污染水中的阿特拉津。已经开发了将脱氯化阿特拉津为羟基阿特拉津的融合蛋白,用于固定在不溶性纤维素基质上,为水处理过程中阿特拉津去除提供了一种新颖方法 (Kauffmann et al., 2000)。
化学降解方法
研究表明,使用硫代硫酸钠在特定pH水平下迅速将阿特拉津转化为羟基阿特拉津,提供了一种非氧化策略用于阿特拉津解毒。这种方法为修复受阿特拉津污染的土壤和水体提供了一种高效快速的途径,突显了了解污染物去除途径的重要性 (Mu et al., 2019)。
土壤和水体修复工作
对不同耕作制度下的农业土壤进行的研究已经检查了阿特拉津及其代谢产物,包括羟基阿特拉津的含量。这些研究揭示了土壤管理实践如何影响阿特拉津的降解和其代谢产物的形成,为土壤修复策略提供了见解 (Mahía等,2007)。
用于阿特拉津处理的人工湿地
已经研究了人工湿地对苗圃灌溉径流中阿特拉津的处理能力。这些研究表明湿地可以显著降低阿特拉津的水平,其中羟基阿特拉津是分析的代谢产物之一。这项研究强调了人工湿地在减轻农业径流中阿特拉津污染方面的潜力 (Runes et al., 2003)。
安全和危害
未来方向
Bioremediation of Atrazine, from which Hydroxyatrazine is derived, is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy . Future research should be geared toward narrowing the gaps between bioremediation in the laboratory and environmental applications .
属性
IUPAC Name |
4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIMWNQWAWNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037807 | |
| Record name | 2-Hydroxyatrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyatrazine | |
CAS RN |
2163-68-0 | |
| Record name | Hydroxyatrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyatrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyatrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYATRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















